molecular formula C12H19N3O2 B2965709 2-cyclohexyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide CAS No. 1235082-64-0

2-cyclohexyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide

Cat. No.: B2965709
CAS No.: 1235082-64-0
M. Wt: 237.303
InChI Key: DVDNXZSWXKVLER-UHFFFAOYSA-N
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Description

2-Cyclohexyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is a synthetic acetamide derivative featuring a cyclohexyl group and a 3-methyl-1,2,4-oxadiazole moiety.

Properties

IUPAC Name

2-cyclohexyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-9-14-12(17-15-9)8-13-11(16)7-10-5-3-2-4-6-10/h10H,2-8H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVDNXZSWXKVLER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)CC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-cyclohexyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s structural uniqueness lies in its combination of a cyclohexyl group and a 3-methyl-1,2,4-oxadiazole-methyl side chain. Below is a comparison with key analogs from the literature:

Compound Key Substituents Molecular Formula Synthetic Route Key Properties Source
2-Cyclohexyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide (Target) Cyclohexyl, 3-methyl-1,2,4-oxadiazole-methyl C₁₃H₂₀N₄O₂ Not explicitly described in evidence; likely via Ugi or nucleophilic substitution Hypothesized lipophilicity (logP ~2.8), stability from oxadiazole
2-Cyclopentyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)acetamide (Analog 1) Cyclopentyl, 3-methyl-1,2,4-oxadiazole C₁₂H₁₈N₄O₂ Fragment library synthesis (COVID19-NMR) Reduced steric bulk vs. cyclohexyl; potentially higher solubility
2-Chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide (Analog 2) Chloro, phenyl-1,3,4-oxadiazole C₁₀H₉ClN₄O₂ Reflux of 2-amino-5-phenyl-1,3,4-oxadiazole with chloroacetyl chloride Electron-withdrawing chloro group; phenyl enhances aromatic interactions
N-[2-[(3,5-Dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide (Analog 3) Dichloropyridinyl, benzamide-thio-oxadiazole C₂₄H₂₂Cl₂N₆O₂S Multi-step synthesis (1,3-dipolar cycloaddition, thioether coupling) Enhanced bioactivity (cancer/viral targets); thiomethyl linker improves flexibility

Key Findings

  • Electronic Effects : The 1,2,4-oxadiazole ring in the target compound is less electron-deficient than 1,3,4-oxadiazole (Analog 2), which may alter reactivity in nucleophilic environments .
  • Biological Relevance : Analog 3, containing a thiomethyl linker and dichloropyridinyl group, demonstrated activity in cancer and viral models, suggesting that structural modifications (e.g., substitution patterns, linker groups) critically influence target affinity .

Research Findings and Data

Spectral Data

  • Analog 2 : IR peaks at 1678 cm⁻¹ (C=O), 1287 cm⁻¹ (C–N); HRMS [M+H]+: 393.1118 .
  • Analog 1: No spectral data provided, but cyclopentyl analogs typically show δ 1.5–2.0 ppm (cycloalkane protons) in ¹H-NMR .

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